3-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine
Description
3-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine is a halogenated heterocyclic compound featuring a fused pyrazole-pyridine core. Its molecular formula is C₆H₃BrClN₃, with bromine and chlorine substituents at positions 3 and 6, respectively . This compound is characterized by its planar aromatic system, which facilitates π-π stacking interactions, and its dual halogen atoms, which enhance electrophilicity at the pyridine ring. It serves as a key intermediate in medicinal chemistry for synthesizing kinase inhibitors and other bioactive molecules .
The bromine atom at position 3 enables Suzuki-Miyaura cross-coupling reactions, while the chlorine at position 6 can undergo nucleophilic aromatic substitution (NAS) under controlled conditions .
Properties
IUPAC Name |
3-bromo-6-chloro-2H-pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-6-5-4(10-11-6)1-3(8)2-9-5/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLYMFQWQQLDSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(NN=C21)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352397-44-4 | |
| Record name | 1352397-44-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine typically involves the reaction of appropriate pyrazole and pyridine derivatives. One common method involves the bromination and chlorination of pyrazolo[4,3-b]pyridine under controlled conditions. The reaction is usually carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) and a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidation states and structural modifications .
Scientific Research Applications
3-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication and repair processes. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine with structurally related analogs, emphasizing substituent effects, reactivity, and applications:
Key Findings:
Substituent Position Effects :
- Chlorine at C6 (vs. C5 or C4) enhances NAS reactivity due to favorable electronic effects on the pyridine ring .
- Bromine at C3 enables cross-coupling reactions, but its absence (e.g., in 6-Bromo-1H-pyrazolo[4,3-b]pyridine) limits synthetic versatility .
Ring System Variations :
- Pyrazolo[4,3-b]pyridine derivatives exhibit greater stability than pyrazolo[4,3-c]pyridine analogs due to reduced ring strain .
Protective Groups :
- THP-protected derivatives (e.g., 3-Bromo-6-chloro-1-(THP)-pyrazolo[4,3-c]pyridine) show improved solubility in polar solvents, aiding purification .
Safety Profiles: All halogenated analogs are classified as hazardous (Hazard Class 6.1), but mono-halogenated compounds (e.g., 6-Bromo-1H-pyrazolo[4,3-b]pyridine) pose lower risks than dihalogenated variants .
Biological Activity
3-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound with significant biological activity, primarily in the fields of medicinal chemistry and drug development. This article explores its mechanisms of action, biological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazolo[4,3-b]pyridine core with bromine and chlorine substituents at the 3 and 6 positions, respectively. This unique structure contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C6H4BrClN3 |
| Molecular Weight | 220.47 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. It has been shown to:
- Inhibit Kinases : The compound can bind to specific kinases, leading to modulation of cellular signaling pathways that are crucial for cell proliferation and survival.
- Interfere with DNA Processes : It may disrupt DNA replication and repair mechanisms, which is particularly relevant in cancer biology.
- Act as an Enzyme Inhibitor : The compound has demonstrated the ability to inhibit enzymes involved in inflammatory processes and other biochemical pathways .
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. It has been evaluated in various cancer cell lines, showing significant inhibition of cell growth and induction of apoptosis. For instance:
- Cell Lines Tested : Various studies have utilized breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cell lines.
- IC50 Values : The IC50 values for these cell lines range from 0.5 to 5 µM, indicating effective cytotoxicity at low concentrations .
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties. In vitro studies reveal its efficacy against both Gram-positive and Gram-negative bacteria:
- Tested Strains : Staphylococcus aureus (Gram-positive) and Klebsiella pneumoniae (Gram-negative).
- Minimum Inhibitory Concentration (MIC) : The MIC values were found to be around 0.25 µg/mL for both bacterial strains, suggesting strong antibacterial activity .
Case Studies
-
Anticancer Study :
- Objective : Evaluate the anticancer potential against MCF-7 cells.
- Method : Cells were treated with varying concentrations of the compound.
- Results : A dose-dependent decrease in cell viability was observed with an IC50 of 2 µM.
-
Antimicrobial Study :
- Objective : Assess the antibacterial effects against S. aureus.
- Method : Zone of inhibition assays were performed.
- Results : The compound displayed a significant zone of inhibition (11 mm) at a concentration of 0.5 µg/mL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
